molecular formula C20H26N2O3S B4541957 N-butyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

N-butyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Cat. No. B4541957
M. Wt: 374.5 g/mol
InChI Key: KENWMOCEXWAFBT-UHFFFAOYSA-N
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Description

N-butyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide belongs to the class of sulfonamide compounds, which are known for their versatile chemical and biological activities. These compounds have been extensively studied for their synthesis, molecular structure, and various chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves acylation and catalytic hydrogenation steps. For example, Mao Duo (2000) reported synthesizing a sulfonamide derivative with high yields through acylation followed by catalytic hydrogenation using Raney Ni as a catalyst under optimized conditions, showcasing the synthetic accessibility of such compounds (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by X-ray crystallography, showcasing their crystalline nature and providing insights into their molecular geometry. For instance, the structural analysis of sterically hindered sulfonamide derivatives has been conducted, revealing detailed molecular and electronic structures (L. Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including alkylation and oxidation. Ohkata et al. (1985) studied the alkylation and oxidation of a sulfonamide derivative, demonstrating selective oxidation processes facilitated by the unique structure of these compounds (K. Ohkata et al., 1985).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility and thermal stability, are significant for their practical applications. Yang et al. (2002) synthesized a series of poly(amide-imide-imide)s based on a sulfonamide structure, highlighting the polymers' solubility in various organic solvents and their high thermal stability (Chin‐Ping Yang et al., 2002).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as their reactivity in aminosulfonylation reactions, are crucial for their chemical versatility. Wang et al. (2019) developed a copper-mediated aminosulfonylation method for the synthesis of sulfonylated lactams from vinylbenzamide derivatives, showcasing the chemical reactivity of sulfonamide compounds (Li-Jing Wang et al., 2019).

properties

IUPAC Name

N-butyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-6-11-21-20(23)17-9-8-15(3)19(13-17)26(24,25)22-18-10-7-14(2)12-16(18)4/h7-10,12-13,22H,5-6,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENWMOCEXWAFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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